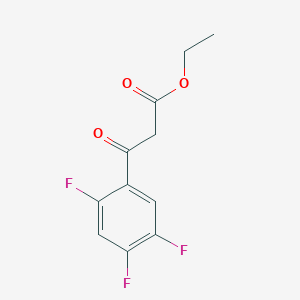

Ethyl 2,4,5-trifluorobenzoylacetate

Descripción

Contextual Significance in Modern Organic Synthesis Research

The primary significance of ethyl 2,4,5-trifluorobenzoylacetate in organic synthesis lies in its utility as a precursor for heterocyclic compounds, most notably quinolones. Quinolones are a major class of synthetic antibacterial agents, and the strategic placement of fluorine atoms can enhance their efficacy and pharmacokinetic properties. nih.gov

The synthesis of quinolones often involves a key cyclization reaction. A well-established method is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with a β-ketoester, like this compound, followed by thermal cyclization to form the quinolone core. mdpi.com For instance, research has demonstrated the successful synthesis of novel, biologically active quinolones by reacting this compound with various amines. nih.gov In one study, this reaction led to the formation of a quinolone (designated as compound 2) with a 60% yield. nih.gov These synthetic quinolones have shown broad-spectrum antimicrobial activity, sometimes comparable or superior to existing drugs like ciprofloxacin, particularly against resistant strains such as MRSA. nih.gov

The general synthetic pathway involves the coupling of an amine with this compound (reagent 1 in some studies) in a solvent like acetonitrile. nih.gov The reaction progress is monitored, and upon completion, the product is isolated and purified. nih.gov This straightforward yet powerful reaction highlights the compound's role in generating molecular diversity for drug discovery programs.

Interdisciplinary Relevance Across Contemporary Chemical Sciences

The importance of this compound extends beyond traditional organic synthesis into several interdisciplinary areas of chemistry, primarily driven by the applications of the molecules derived from it.

Medicinal Chemistry: The most prominent interdisciplinary application is in medicinal chemistry. The quinolone structures synthesized from this precursor are a cornerstone of antibacterial research. nih.gov The trifluorophenyl group is a key pharmacophore that contributes to the potency of these compounds. The resulting quinolones target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial replication. nih.gov Research has shown that quinolones derived from this starting material exhibit activity not only against Gram-positive and Gram-negative bacteria but also show potential against fungi like Candida albicans. nih.gov Furthermore, derivatives have been explored as lead compounds for new antibacterial families, demonstrating the compound's lasting impact on the development of new therapeutic agents. nih.gov

Materials Science and Agrochemicals: While less documented in the provided results, the trifluoromethylphenyl group is a common feature in molecules designed for materials science and agrochemical applications. Fluorinated compounds can possess unique properties such as enhanced thermal stability, altered electronic characteristics, and increased metabolic stability in biological systems, making them valuable in the design of specialized polymers, liquid crystals, and pesticides. The synthetic accessibility of complex fluorinated heterocycles from this compound suggests its potential as a precursor in these fields as well.

The table below summarizes a key synthetic application discussed, highlighting the role of this compound as a starting reagent.

| Product Class | Starting Reagents | Key Reaction Type | Significance |

|---|---|---|---|

| Quinolone Antibacterials | This compound and a substituted amine nih.gov | Condensation and Cyclization mdpi.comnih.gov | Leads to broad-spectrum antibacterial agents active against resistant bacteria. nih.govnih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCJYVJORKMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374557 | |

| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98349-24-7 | |

| Record name | Ethyl 2,4,5-trifluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 2,4,5 Trifluorobenzoylacetate

Established Synthetic Pathways and Reaction Schemes

The traditional synthesis of ethyl 2,4,5-trifluorobenzoylacetate primarily relies on well-established reactions such as acylation and esterification. These methods, while effective, often involve multiple steps and require careful optimization to achieve high yields and purity.

Acylation Reactions Involving 2,4,5-Trifluorobenzoic Acid Precursors

A common and direct route to this compound involves the acylation of a suitable precursor derived from 2,4,5-trifluorobenzoic acid. The most prevalent method is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. libretexts.org

In a typical procedure, 2,4,5-trifluorobenzoyl chloride, the acid chloride of 2,4,5-trifluorobenzoic acid, is used as the acylating agent. prepchem.com The reaction proceeds by treating the acid chloride with the enolate of ethyl acetate (B1210297). The enolate is generated in situ using a strong base such as sodium ethoxide or sodium hydride. libretexts.orgorganic-chemistry.org The alkoxide base must be carefully chosen to avoid interfering with the reaction through nucleophilic substitution. libretexts.org The use of sodium ethoxide is common when ethanol (B145695) is the alcohol being esterified, as the alkoxide is regenerated during the reaction. libretexts.org

Another approach involves the reaction of 2,4,5-trifluorobenzoyl chloride with ethoxymagnesium malonic ester. prepchem.com This is followed by hydrolysis and decarboxylation to yield the desired β-keto ester. A described synthesis involves heating 2,4,5-trifluorobenzoyl chloride with ethoxymagnesium malonic ester in diethyl ether under reflux. After workup with an acidic solution, the intermediate is dissolved in acetic acid with sulfuric acid and heated to reflux to facilitate decarboxylation, yielding the final product. prepchem.com

The table below summarizes a typical Claisen condensation reaction for the synthesis of a related compound, ethyl trifluoroacetoacetate, which illustrates the general conditions that can be adapted for this compound.

Table 1: Representative Claisen Condensation Conditions

| Parameter | Value |

|---|---|

| Reactants | Ethyl trifluoroacetate, Ethyl acetate |

| Base | Sodium ethoxide |

| Solvent | Cyclohexane |

| Reaction Time | Not specified |

| Temperature | Not specified |

| Yield | 87.5% |

| Reference | google.com |

This table illustrates a general procedure for a related fluorinated β-keto ester and specific conditions for this compound may vary.

Esterification Protocols and Process Optimizations

Esterification is another critical step in the synthesis of this compound, particularly when starting from the corresponding β-keto acid, 3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. researchgate.net

The reaction is typically carried out by refluxing the carboxylic acid with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid or tosic acid. researchgate.netindexacademicdocs.org The use of excess ethanol not only serves as a reactant but also as the solvent, driving the equilibrium towards the formation of the ester. indexacademicdocs.org To further enhance the yield, the water formed during the reaction can be removed, for instance, by azeotropic distillation. nih.gov

Process optimization for the esterification of related compounds has shown that the reaction is slow and reversible. nih.gov For smaller esters, gentle heating and distilling off the product as it forms can prevent the reverse reaction. nih.gov For a specific example of a related esterification, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid was refluxed with absolute ethanol and 3N H₂SO₄ for four hours, yielding the corresponding ethyl ester in 95% yield after purification. researchgate.net

The following table outlines typical conditions for a Fischer esterification reaction.

Table 2: Typical Fischer Esterification Conditions

| Parameter | Value |

|---|---|

| Substrate | Carboxylic Acid |

| Reagent | Ethanol (often in excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | Generally high, dependent on substrate |

| Reference | researchgate.netnih.gov |

This table provides general conditions for Fischer esterification; specific parameters for 3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid would require experimental optimization.

Novel and Green Chemistry Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel and green chemistry routes for the synthesis of fluorinated compounds like this compound.

Environmentally Benign Synthetic Procedures for Fluorinated Compounds

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr For the synthesis of β-keto esters, methods utilizing microwave irradiation and ultrasound assistance have shown promise in accelerating reaction rates, improving yields, and reducing the need for harsh solvents. dergipark.org.trnih.govnih.gov

Microwave-assisted synthesis, for instance, has been successfully applied to the synthesis of various heterocyclic compounds and esters, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. dergipark.org.tr For example, the synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate was achieved using microwave irradiation, highlighting the potential of this technology for the synthesis of complex fluorinated molecules. nih.gov

Ultrasound-assisted synthesis is another green technique that has been employed for various organic transformations. nih.gov The use of ultrasound can enhance reaction rates and yields, often under milder conditions than traditional methods. google.com

One-Pot Reaction Strategies for Efficient Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. thieme-connect.com For the synthesis of complex molecules, multi-component reactions are a powerful tool in one-pot synthesis. thieme-connect.com

While specific one-pot strategies for the direct synthesis of this compound are not extensively reported, the general principles have been applied to the synthesis of similar compounds. For example, a one-pot, three-component synthesis of google.comnumberanalytics.comijrpr.comtriazolo[4,3-a]pyrimidine derivatives has been developed using ethyl acetoacetate (B1235776) as a key starting material. thieme-connect.com This demonstrates the feasibility of designing one-pot procedures for complex molecules derived from β-keto esters.

Industrial Synthesis Considerations and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include the safety of the process, cost-effectiveness, and the environmental impact of the chosen synthetic route. dergipark.org.trnumberanalytics.com

For Claisen-type condensations, the use of strong bases like sodium hydride on a large scale is often undesirable due to safety concerns, such as the generation of explosive hydrogen gas. numberanalytics.com This has led to the development of alternative procedures that avoid such hazardous reagents. One such process for preparing fluorinated β-keto esters involves reacting a polyfluorocarboxylic acid anhydride (B1165640) or chloride with a carboxylic acid chloride in the presence of a tertiary amine, which is considered a safer alternative for commercial preparation. numberanalytics.com

The scale-up of condensation reactions, such as the aldol (B89426) condensation which shares mechanistic similarities with the Claisen condensation, has been successfully achieved using continuous flow technology. dergipark.org.tr Continuous flow reactors offer advantages in terms of improved heat and mass transfer, better process control, and enhanced safety, making them an attractive option for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). dergipark.org.tr The development of continuous flow processes for the synthesis of this compound could, therefore, be a promising avenue for efficient and safe large-scale production.

Furthermore, the purification of the final product on an industrial scale requires robust and efficient methods. While laboratory-scale purifications might involve techniques like column chromatography, these are often not practical for large quantities. Industrial processes would likely rely on distillation, crystallization, or extraction to achieve the desired purity of this compound.

Process Optimization for Enhanced Yields and Purity

The primary synthetic route to this compound is the Claisen condensation. This reaction typically involves the condensation of an ester with a ketone, in this case, likely between a derivative of 2,4,5-trifluorobenzene and an ethyl acetate source. The optimization of such a process is critical for its industrial viability, aiming to maximize yield and purity while minimizing costs and environmental impact.

Research on analogous Claisen condensation reactions provides a valuable framework for optimizing the synthesis of this compound. A study on a similar condensation to produce a pan-FGFR inhibitor demonstrated a significant improvement in reaction efficiency by switching the solvent from ethanol to tetrahydrofuran (B95107) (THF) celonpharma.com. This change dramatically reduced the reaction time from 20 hours to just 10 minutes celonpharma.com.

Further optimization can be achieved through a Design of Experiments (DoE) approach, systematically varying key reaction parameters to identify the optimal conditions. For a Claisen condensation, these parameters typically include reaction temperature, the equivalents of the condensing agent (e.g., diethyl oxalate), and the base (e.g., sodium ethoxide).

Table 1: Exemplary Design of Experiments for Claisen Condensation Optimization

| Experiment | Temperature (°C) | Diethyl Oxalate (B1200264) (Equivalents) | Sodium Ethoxide (Equivalents) |

| 1 | 20 | 1.1 | 1.1 |

| 2 | 30 | 1.1 | 1.1 |

| 3 | 20 | 1.3 | 1.3 |

| 4 | 30 | 1.3 | 1.3 |

| 5 | 25 | 1.2 | 1.2 |

This table represents a hypothetical DoE matrix based on principles from analogous reactions. The optimal conditions would be determined by analyzing the yield and purity from each experiment.

Analysis of such experiments, often visualized through response surface methodology, can pinpoint the ideal balance of these factors. For instance, in an analogous system, optimal parameters were identified as a temperature of 20°C and 1.23 equivalents of both diethyl oxalate and sodium ethoxide celonpharma.com. Applying these optimized parameters in a scaled-up reaction resulted in a high yield of 84% after purification celonpharma.com.

Purification of the final product is another critical aspect of process optimization. Common methods include flash chromatography, as demonstrated in the analogous synthesis where 100% dichloromethane (B109758) was used as the eluent celonpharma.com. The work-up protocol, including quenching with an acid (e.g., 1 M HCl), extraction with a suitable solvent like ethyl acetate, and washing with brine, is also crucial for achieving high purity celonpharma.com.

Applications of Continuous Flow Reactors in Production

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering improved safety, efficiency, and scalability. nih.gov The small reactor volumes in continuous flow systems allow for superior heat and mass transfer, preventing the formation of hot spots and minimizing the risks associated with highly exothermic reactions or unstable intermediates. nih.gov

The Claisen condensation, being an exothermic reaction, is an excellent candidate for adaptation to a continuous flow process. The successful transfer of a similar Claisen condensation from batch to a continuous flow reactor has been reported, achieving an 84% yield with a significantly shortened reaction time of just 2 minutes. celonpharma.com This demonstrates the potential for a highly efficient and productive manufacturing process for this compound.

A typical continuous flow setup for this synthesis would involve pumping separate streams of the reactants (e.g., the 2,4,5-trifluorophenyl precursor and the condensing agent/base mixture) into a T-mixer, followed by passage through a heated or cooled reactor coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates of the pumps.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for an Analogous Claisen Condensation

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 20 hours | 2 minutes |

| Isolated Yield | 73% | 84% |

| Productivity | Lower | 74.4 g/h |

| Space-Time Yield | Lower | 3720 kg h⁻¹ m⁻³ |

This table is based on data from an analogous Claisen condensation and illustrates the potential advantages of applying continuous flow technology to the synthesis of this compound. celonpharma.comresearchgate.net

The output from the reactor is then typically passed through a back-pressure regulator to maintain the desired pressure in the system, followed by an in-line quenching step where a stream of acid is introduced to stop the reaction. celonpharma.com The resulting mixture can then be collected for extraction and purification.

Reactivity Profiles and Mechanistic Studies of Ethyl 2,4,5 Trifluorobenzoylacetate

Nucleophilic Reactivity and Derivatization Pathways

The presence of two electrophilic carbonyl carbons and an acidic α-proton makes β-ketoesters prime candidates for a range of nucleophilic reactions.

Reactions with Amines and Alcohols

In general, β-ketoesters react with primary and secondary amines to form enamines or undergo condensation reactions leading to various heterocyclic systems. The initial step typically involves the nucleophilic attack of the amine on the ketone carbonyl, which is generally more electrophilic than the ester carbonyl. This is often followed by dehydration to yield the corresponding enamine.

For Ethyl 2,4,5-trifluorobenzoylacetate, the trifluorinated phenyl ring would further enhance the electrophilicity of the adjacent ketone carbonyl, likely favoring the initial attack by amines at this position. However, no specific studies detailing the reaction conditions or the precise structures of the resulting products with various amines have been found.

Similarly, reactions of β-ketoesters with alcohols, often under acidic or basic catalysis, can lead to transesterification. Given the structure of this compound, it is plausible that it could undergo transesterification with other alcohols, but specific experimental data is absent from the literature.

Exploration of Nucleophilic Substitution Mechanisms

The mechanisms of nucleophilic attack on β-ketoesters are well-established, generally proceeding through tetrahedral intermediates. In the case of enamine formation, the reaction is typically reversible and acid-catalyzed. The rate-determining step can vary depending on the specific reactants and conditions. For this compound, the fluorine substituents on the aromatic ring could influence the stability of intermediates and transition states, potentially affecting reaction rates and equilibria. However, without dedicated mechanistic studies, these effects remain a matter of conjecture.

Redox Chemistry of the Benzoylacetate Moiety

The carbonyl groups within the benzoylacetate moiety are susceptible to both oxidation and reduction, offering pathways to a variety of other functional groups.

Oxidative Transformations to Carboxylic Acids and Ketones

The oxidation of β-ketoesters can be complex, potentially leading to cleavage of the C-C bond between the carbonyls. Strong oxidizing agents can lead to the formation of carboxylic acids. For instance, haloform reactions can occur with methyl ketones in the presence of a base and a halogen. However, the specific oxidative behavior of this compound has not been documented.

Reductive Pathways Leading to Alcohols and Aldehydes

The reduction of β-ketoesters is a common transformation. Selective reduction of the ketone carbonyl can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding β-hydroxy ester. More powerful reducing agents, like lithium aluminum hydride, would likely reduce both the ketone and the ester functionalities to a diol. The selective reduction to an aldehyde is generally not a direct transformation from a β-ketoester. Again, no specific literature exists detailing the reduction of this compound.

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of β-ketoesters makes them excellent precursors for the synthesis of a wide array of heterocyclic compounds through both intramolecular and intermolecular cyclization reactions. These reactions often involve condensation with other bifunctional molecules. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.

Given the presence of the reactive dicarbonyl unit, it is highly probable that this compound could serve as a precursor for various heterocycles. The fluorine atoms on the phenyl ring could also participate in or influence cyclization reactions, for example, through nucleophilic aromatic substitution under certain conditions. However, a review of the current scientific literature reveals no specific examples of either intramolecular or intermolecular cyclization reactions starting from this compound.

Influence of Fluorine Substituents on Chemical Reactivity and Selectivity

The trifluorinated phenyl ring in this compound is the central feature dictating its chemical behavior. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect on the aromatic ring. This electronic influence is critical in the context of reactions such as the Gould-Jacobs reaction and its subsequent modifications, which are pivotal in the synthesis of quinolone scaffolds.

The electron-withdrawing nature of the 2,4,5-trifluoro substituents enhances the electrophilicity of the benzoyl carbonyl group. This heightened reactivity is crucial for the initial condensation step with anilines, a key stage in the formation of the quinolone core. The fluorine atoms also play a significant role in the subsequent cyclization step. The electron-deficient nature of the phenyl ring facilitates the intramolecular nucleophilic attack that leads to the formation of the heterocyclic quinolone system.

Furthermore, the substitution pattern of the fluorine atoms influences the regioselectivity of these cyclization reactions. The positions of the fluorine atoms can direct the cyclization to occur in a specific manner, leading to the desired isomer of the final product. This control over selectivity is a critical aspect of the synthetic utility of this compound.

The following table summarizes the key reactions and the observed influence of the fluorine substituents on the reactivity of this compound.

| Reaction Type | Reactant | Product Type | Influence of Fluorine Substituents |

| Gould-Jacobs Reaction | Anilines | Fluoroquinolones | Enhances electrophilicity of the benzoyl carbonyl, facilitates cyclization, and directs regioselectivity. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted alkenes | Increases the acidity of the methylene protons adjacent to the carbonyl group, promoting condensation. |

| Heterocyclic Synthesis | Various nucleophiles | Fused heterocyclic systems | The electron-withdrawing nature of the fluorinated ring activates the molecule for various cyclization pathways. |

Table 1: Reactivity Profile of this compound

Research in the field continues to explore the nuanced effects of the fluorine substituents on the reactivity of this compound. These investigations are crucial for the development of new synthetic methodologies and the design of novel fluoroquinolone derivatives with improved therapeutic properties.

Applications of Ethyl 2,4,5 Trifluorobenzoylacetate As a Versatile Synthetic Intermediate

A Building Block for Complex Organic Molecule Synthesis

The distinct chemical architecture of Ethyl 2,4,5-trifluorobenzoylacetate makes it an ideal starting point for the creation of intricate molecular frameworks. Its reactivity allows for a variety of chemical transformations, leading to the formation of diverse and valuable organic compounds.

Preparation of Polycyclic Heterocyclic Compounds

This compound serves as a crucial precursor in the synthesis of polycyclic heterocyclic compounds. These are complex molecules containing multiple rings, at least one of which includes an atom other than carbon. Such compounds are of great interest due to their presence in many biologically active natural products and pharmaceuticals. The reactivity of the β-ketoester moiety in this compound allows for cyclization reactions with various dinucleophiles, leading to the formation of fused heterocyclic systems. For instance, it can be used in reactions to form pyrano[3,2-c]quinoline derivatives, which are synthesized through a one-pot, three-component reaction. researchgate.net The synthesis of various heterocyclic compounds, such as those containing thiazole (B1198619) and isoxazole (B147169) rings, often involves the use of β-ketoesters as key starting materials. researchgate.netresearchgate.net

Elaboration of Functionalized Organic Scaffolds

The trifluorinated phenyl ring of this compound provides a stable and electronically modified core upon which to build more complex structures. The fluorine atoms can influence the properties of the final molecule, such as its lipophilicity and metabolic stability, which are important considerations in drug design. The ester and ketone functionalities offer multiple points for chemical modification, allowing for the attachment of various side chains and functional groups. This versatility makes it a valuable tool for creating libraries of compounds for screening in drug discovery and materials science. For example, its high reactivity towards nucleophiles like amines and alcohols makes it an excellent precursor for a wide range of organic materials. kaibangchem.com

Precursor in Medicinal Chemistry Research and Drug Discovery

The application of this compound is particularly prominent in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of various therapeutic agents. kaibangchem.com A precursor in this context is a compound that is used in the production of a final drug product. wikipedia.org

Synthesis of Fluoroquinolone Antibiotics (e.g., Delafloxacin)

One of the most notable applications of this compound is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. A prominent example is Delafloxacin, an advanced fluoroquinolone effective against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of Delafloxacin often utilizes a derivative of this compound, specifically 3-chloro-2,4,5-trifluorobenzoylacetate. google.com This starting material undergoes a series of reactions, including condensation, substitution, and cyclization, to form the core quinolone structure of Delafloxacin. google.comnewdrugapprovals.org Different synthetic routes have been developed, some starting from 2,4,5-trifluorobenzoic acid, which is then converted to the key benzoylacetate intermediate. newdrugapprovals.org

Table 1: Key Intermediates in Delafloxacin Synthesis

| Compound | Role | Reference |

|---|---|---|

| This compound | Precursor to the quinolone core | chemicalbook.com |

| 3-Chloro-2,4,5-trifluorobenzoylacetate | Starting material in a one-pot synthesis | google.com |

Development of Anti-Tumor Agents (e.g., Aminopyrrolidinyl)quinolinecarboxylates)

Research into new anti-cancer drugs has also benefited from the use of this compound. It is a key building block for a class of compounds known as (aminopyrrolidinyl)quinolinecarboxylates, which have shown potential as anti-tumor agents. The synthesis of these complex molecules relies on the quinolone scaffold, which can be constructed using methodologies similar to those employed for fluoroquinolone antibiotics, starting from fluorinated benzoylacetates. The presence of the trifluorophenyl group is often crucial for the biological activity of these compounds.

Design and Synthesis of Other Pharmaceutical Intermediates

The trifluorinated phenyl group in this compound is a key structural motif in a number of modern pharmaceuticals. The compound serves as a crucial starting material for building the core structures of several important drugs. Its reactivity allows for the construction of complex heterocyclic systems, which are common in many therapeutic agents.

One notable application is in the synthesis of quinolone antibiotics. For instance, a synthetic route for the fluoroquinolone antibiotic Delafloxacin has been developed starting from this compound. This process involves a series of reactions, including condensation, cyclization, and substitution, to build the final complex structure of the drug.

Furthermore, this versatile intermediate is instrumental in producing drugs for metabolic diseases. A key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used in the treatment of type 2 diabetes, is synthesized from this compound. A multi-enzyme cascade process has been developed where the compound, referred to as ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, is converted into the chiral amine precursor of Sitagliptin. nih.gov This biocatalytic approach highlights the compound's utility in developing more sustainable and efficient pharmaceutical manufacturing processes.

| Drug/Intermediate | Therapeutic Area | Role of this compound |

| Delafloxacin | Antibiotic | Starting material for the synthesis of the quinolone core structure. |

| Sitagliptin Intermediate | Anti-diabetic | Substrate for enzymatic transamination to produce a chiral amine precursor. nih.gov |

Intermediate in Agrochemical Development

The presence of the trifluoromethyl group in agrochemicals is often associated with enhanced efficacy and metabolic stability. This compound's structure makes it an attractive starting point for the synthesis of new and effective crop protection agents. avantorsciences.com

Formulation of Herbicides with Targeted Biochemical Pathway Disruption

The development of herbicides that target specific biochemical pathways in weeds is a key strategy in modern agriculture. The trifluoromethylpyridine (TFMP) moiety, for example, is a critical component in several herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme, a crucial enzyme in fatty acid synthesis in grasses. rsc.org While direct synthesis pathways from this compound to commercial herbicides are not extensively detailed in publicly available research, its structural similarity to other fluorinated precursors used in the synthesis of such herbicides suggests its potential as a valuable intermediate. The inherent biological activity of the trifluoromethyl group makes compounds derived from this intermediate promising candidates for developing new herbicides with targeted modes of action. avantorsciences.com

Synthesis of Insecticides and Crop Protection Agents

This compound serves as a foundational material for creating a variety of insecticides and other crop protection agents. avantorsciences.com The incorporation of the trifluorophenyl moiety can lead to compounds with improved insecticidal activity and better penetration of the insect cuticle. The development of novel insecticides often involves the synthesis of complex heterocyclic structures, a process where this β-keto ester can act as a key building block. Research in this area focuses on creating new molecules that are effective against a range of pests while demonstrating favorable environmental profiles.

Contributions to Advanced Material Science

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly desirable in material science. This compound is a valuable precursor in this field for creating specialized polymers and organic materials. avantorsciences.comscimplify.com

Fabrication of Polymers with Enhanced Thermal Stability and Chemical Resistance

The introduction of fluorinated groups into polymer backbones is a well-established strategy for enhancing their thermal and chemical stability. This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance fluoropolymers. These polymers are sought after for applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries, where resistance to high temperatures and corrosive chemicals is paramount. scimplify.com

Development of Novel Organic Materials for Industrial Applications

Beyond polymers, this compound is a precursor for a range of novel organic materials. It is a known precursor to polycyclic aromatic hydrocarbons (PAHs), which are important building blocks for organic semiconductors. avantorsciences.com These materials are at the heart of the growing field of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to synthesize tailored PAHs from this intermediate opens up possibilities for creating new materials with optimized electronic and physical properties for various industrial applications, including high-performance dyes and pigments. scimplify.com

Computational and Theoretical Chemistry Studies on Ethyl 2,4,5 Trifluorobenzoylacetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of ethyl 2,4,5-trifluorobenzoylacetate. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are crucial for predicting the molecule's behavior in chemical reactions.

Detailed analysis of the electronic structure helps in identifying the most reactive sites within the molecule. For instance, the calculated molecular electrostatic potential map can highlight regions susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not extensively available in public literature, the principles can be applied to understand its characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9F3O3 | PubChem mit.edu |

| Monoisotopic Mass | 246.05038 Da | PubChem mit.edu |

| XlogP (predicted) | 2.3 | PubChem mit.edu |

This table presents some of the basic predicted properties of this compound.

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry plays a pivotal role in predicting the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, thereby predicting the most favorable reaction pathways.

For example, in the synthesis of heterocyclic compounds from this compound, computational models can be used to explore different reaction routes, such as condensation reactions with various nucleophiles. These studies can reveal the influence of the trifluorophenyl group on the reactivity of the dicarbonyl moiety. Computational investigations into related β-diketone systems have shown that reaction selectivities can be finely tuned by the choice of catalyst and reaction conditions, a principle that is applicable here. nih.gov

Table 2: Illustrative Data from a Hypothetical Reaction Energy Profile

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0 |

| 1 | Transition State 1 | +15.2 |

| 2 | Intermediate | -5.7 |

| 3 | Transition State 2 | +10.8 |

| 4 | Products | -12.3 |

This table provides a hypothetical example of data that could be generated from a computational study of a reaction involving this compound.

Elucidation of Structure-Reactivity Relationships

The relationship between the structure of this compound and its reactivity can be systematically investigated using computational methods. By introducing various substituents on the phenyl ring or modifying the ester group, and then calculating key electronic and steric parameters, quantitative structure-activity relationship (QSAR) models can be developed.

These models correlate structural features with observed reactivity or biological activity. For instance, a QSAR study on related fluoroacetamides has demonstrated that lipophilicity and steric parameters of substituents are key factors influencing their biological activity. nih.gov Similar approaches for this compound derivatives could guide the synthesis of compounds with desired properties, such as enhanced efficacy or selectivity.

Table 3: Example of Descriptors Used in QSAR Studies

| Descriptor | Description |

| ClogP | Calculated LogP, a measure of lipophilicity. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| E(s) | Taft steric parameter, quantifying the steric effect of a substituent. |

| HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

This table lists some common descriptors that would be used in a QSAR study of this compound derivatives.

Molecular Modeling for Ligand-Target Interactions in Derived Compounds

Derivatives of this compound are often designed to interact with specific biological targets, such as enzymes or receptors. Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze these interactions at an atomic level.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity. For example, derivatives of this compound could be docked into the active site of a target enzyme to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. While specific docking studies on derivatives of this compound are not widely published, the methodology has been successfully applied to a vast range of other small molecules to guide drug discovery efforts. mdpi.com

Table 4: Hypothetical Docking Results for a Derived Inhibitor

| Target Enzyme | Derived Compound | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase | Compound X | -9.5 | ASP-86, LYS-21, PHE-102 |

| Example Hydrolase | Compound Y | -8.2 | HIS-154, SER-99, TRP-45 |

This table provides a hypothetical example of the kind of data that would be generated from molecular docking studies of compounds derived from this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl 4-formylbenzoate, the ethyl group protons typically appear as a quartet around 4.42 ppm (for the -CH2- group) and a triplet around 1.43 ppm (for the -CH3- group) rsc.org. For Ethyl 2,4,5-trifluorobenzoylacetate, the methylene (B1212753) protons adjacent to the ester and ketone groups would be expected to show distinct chemical shifts, influenced by the electron-withdrawing nature of the trifluorinated phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar structure, ethyl 4-formylbenzoate, characteristic peaks are observed for the carbonyl carbon of the ester at approximately 165.6 ppm and the carbons of the ethyl group at around 61.6 ppm (-CH2-) and 14.3 ppm (-CH3-) rsc.org. In this compound, the carbons of the trifluorinated benzene (B151609) ring would exhibit complex splitting patterns due to coupling with the fluorine atoms. The carbonyl carbons of the ester and ketone groups would also have distinct chemical shifts, typically in the range of 160-200 ppm libretexts.org.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be employed if nitrogen-containing derivatives of this compound were synthesized. This technique would provide valuable information about the electronic environment of the nitrogen atoms.

| Nucleus | Typical Chemical Shift Range (ppm) for Related Structures |

| ¹H (Ethyl group -CH2-) | ~4.4 |

| ¹H (Ethyl group -CH3-) | ~1.4 |

| ¹³C (Ester C=O) | ~165 |

| ¹³C (Ketone C=O) | ~190-200 |

| ¹³C (Ethyl group -CH2-) | ~61 |

| ¹³C (Ethyl group -CH3-) | ~14 |

Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement of the parent ion, which allows for the determination of the elemental composition of a molecule. For this compound (C11H9F3O3), the predicted monoisotopic mass is 246.05038 Da uni.lu. HRMS would be used to confirm this exact mass, thereby verifying the chemical formula.

| Adduct | Predicted m/z |

| [M+H]⁺ | 247.05766 |

| [M+Na]⁺ | 269.03960 |

| [M-H]⁻ | 245.04310 |

| [M+NH₄]⁺ | 264.08420 |

| [M+K]⁺ | 285.01354 |

| [M]⁺ | 246.04983 |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of a structurally related compound, ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals important structural features that could be analogous. In this related structure, the benzene rings have defined dihedral angles with respect to the rest of the molecule, and the crystal packing is influenced by weak intermolecular interactions such as C—H···O hydrogen bonds researchgate.net. For this compound, a crystal structure would provide invaluable information on its solid-state conformation, including the planarity of the benzoylacetate moiety and the orientation of the trifluorophenyl group.

Vibrational and Electronic Spectroscopy for Mechanistic Insights

Vibrational and electronic spectroscopy techniques are used to probe the vibrational and electronic energy levels of a molecule, providing insights into bonding, functional groups, and electronic transitions.

Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) Spectroscopy: FTIR-ATR spectroscopy is a powerful technique for identifying functional groups in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. The C-F stretching vibrations of the trifluorophenyl group would also be prominent, usually appearing in the 1000-1400 cm⁻¹ region. This technique is also valuable for monitoring reaction progress by observing the appearance of product peaks and the disappearance of reactant peaks in real-time researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The trifluorobenzoylacetate moiety contains a chromophore that would absorb UV light. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic ring, offering insights into the electronic structure of the molecule nih.gov.

| Spectroscopic Technique | Expected Observations for this compound |

| FTIR-ATR | C=O stretching (ester and ketone), C-F stretching, C-O stretching |

| UV-Vis | Absorption maxima corresponding to electronic transitions within the benzoyl chromophore |

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of β-keto esters such as Ethyl 2,4,5-trifluorobenzoylacetate is a cornerstone of synthetic chemistry. Future research is intensely focused on developing more efficient and selective catalytic systems. A significant area of development is in asymmetric catalysis to produce enantiomerically pure fluorinated compounds, which are highly sought after in the pharmaceutical industry. mdpi.com

Key research directions include:

Advanced Metal Catalysis : While initial breakthroughs utilized titanium/TADDOL complexes for enantioselective fluorination, current research is exploring a wider range of transition metals. mdpi.comresearchgate.net For instance, highly efficient asymmetric fluorination of cyclic β-keto esters has been achieved using copper-catalyzed systems in continuous-flow microreactors, allowing for rapid reactions (0.5 to 20 minutes) and high yields with low catalyst loading. nih.gov Future work will likely expand this to include other metals and ligand designs to broaden the substrate scope and improve performance.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative, reducing the risk of toxic metal contamination in the final product. Methods like phase-transfer catalysis (PTC) and catalysis by primary amines (e.g., β,β-diaryl serine) have shown promise in the enantioselective fluorination of related β-dicarbonyl compounds. researchgate.net

Photocatalysis and Electrochemistry : Modern techniques that use light or electricity to drive chemical reactions are gaining traction for aromatic fluorination. numberanalytics.com These methods often operate under mild conditions and can offer unique selectivity. numberanalytics.com Decatungstate photocatalysis, for example, enables the selective fluorination of C-H bonds. numberanalytics.com Applying these systems to the synthesis or transformation of this compound could lead to more efficient and sustainable processes.

| Catalytic System | Catalyst Example | Transformation | Key Advantages |

| Metal Catalysis | Ti/TADDOL complexes | Enantioselective α-fluorination | Pioneering method for catalytic C-F bond formation. researchgate.net |

| Metal Catalysis | Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ | Enantioselective fluorination | High yields (up to 99%) and enantioselectivities (up to 99% ee) in a microreactor. nih.gov |

| Organocatalysis | Cinchona-alkaloid based primary amines | Enantioselective α-fluorination | Metal-free, high enantioselectivity (≥90% ee). researchgate.net |

| Photocatalysis | Decatungstate | Selective C-H bond fluorination | Mild reaction conditions, high selectivity. numberanalytics.com |

| Electrochemistry | Anode/Cathode system | Reagent-free fluorination | High degree of control, avoids hazardous reagents. numberanalytics.com |

Development of New Applications in Undiscovered Chemical Domains

While this compound is already used in pharmaceuticals and other industries, its potential as a precursor for novel molecules is vast and underexplored. scimplify.com Its unique trifluorophenyl group combined with the reactive β-keto ester moiety makes it an ideal starting point for creating complex molecules with unique properties.

Emerging application areas include:

Novel Bioactive Heterocycles : The β-keto ester functional group is a versatile handle for constructing heterocyclic rings, which form the core of many drugs. Research has shown that related building blocks can be used to synthesize novel systems like numberanalytics.comindexcopernicus.comthieme.detriazolo[1,5-b] numberanalytics.comindexcopernicus.comthieme.denih.govtetrazines, which exhibit fungistatic activity. beilstein-journals.org this compound could serve as a key precursor for new classes of fluorinated agrochemicals or pharmaceuticals based on unique heterocyclic scaffolds.

Advanced Materials and Polymers : Fluorinated polymers are known for their unique properties, including thermal stability and hydrophobicity, making them useful in biomedical applications like drug delivery systems. mdpi.com The trifluorobenzoylacetate structure can be incorporated into novel polymer chains, such as poly(azomethine)s and poly(diazo-based) polymers, through reactions like nucleophilic aromatic substitution to create materials with tailored properties. mdpi.com

Antibacterial Agents : There is growing interest in designing β-keto esters as inhibitors of bacterial communication, a process known as quorum sensing (QS). nih.gov By mimicking the structure of natural bacterial signaling molecules, synthetic β-keto esters can interfere with this process, offering a novel anti-virulence strategy. The specific fluorine substitution pattern of this compound could be leveraged to design potent and selective QS inhibitors. nih.gov

Optoelectronics : Computational studies on other fluorinated aromatic compounds have shown that fluorine substitution can enhance properties like molecular stability and dipole moment, which are beneficial for applications in organic light-emitting diodes (OLEDs). indexcopernicus.com The electronic properties of the trifluorinated phenyl ring in this compound suggest its derivatives could be explored for use in advanced optoelectronic materials.

Green Chemistry Innovations for Sustainable Production and Reduced Environmental Impact

The chemical industry is under increasing pressure to adopt more sustainable practices. Future research on this compound will prioritize green chemistry principles to minimize environmental impact.

Key areas for innovation are:

Biocatalysis : The discovery of the fluorinase enzyme, which naturally creates carbon-fluorine bonds in certain bacteria, opens the door to biotechnological production routes. nih.gov Harnessing fluorinases or engineering other enzymes could provide a highly selective and environmentally benign method for synthesizing fluorinated precursors, operating in water at ambient temperatures. nih.gov

Renewable Feedstocks : A major goal of green chemistry is to move away from fossil fuel-based starting materials. rsc.org Research into converting waste biomass, agricultural residues, or plastic waste into valuable aromatic compounds is a rapidly advancing field. rsc.org Developing pathways to synthesize the trifluorobenzene moiety from such renewable sources would represent a major step towards a circular economy.

Energy and Solvent Reduction : The use of process intensification technologies like continuous-flow microreactors not only improves reaction control but also significantly reduces energy consumption and solvent waste. nih.gov Similarly, alternative energy sources like ultrasound, which can enhance reaction rates and reduce the need for harsh solvents, are being explored for the synthesis of bioactive compounds. tandfonline.com

| Green Chemistry Approach | Description | Potential Impact on Production |

| Biocatalysis | Use of enzymes like fluorinase to form C-F bonds. nih.gov | Reduces need for harsh chemical reagents; reactions in aqueous media. |

| Renewable Feedstocks | Synthesis of aromatic precursors from biomass or plastic waste. rsc.org | Decreases reliance on fossil fuels; promotes a circular economy. |

| Process Intensification | Use of continuous-flow microreactors. nih.gov | Faster reactions, lower energy use, less solvent waste, improved safety. |

| Alternative Energy | Application of ultrasound to drive reactions. tandfonline.com | Increased reaction speed, reduced solvent consumption, and energy efficiency. |

Advanced Computational Design for Targeted Molecular Synthesis and Functionalization

Computational chemistry has become an indispensable tool in modern drug discovery and material science, enabling the in silico design and prediction of molecular properties before undertaking costly and time-consuming laboratory synthesis.

Future research will leverage computational tools in several ways:

Rational Drug and Material Design : Methods like molecular docking and molecular dynamics (MD) simulations can be used to design molecules based on this compound that bind specifically to a biological target, such as a protein active site. nih.govmdpi.com This approach accelerates the discovery of new drugs and allows for the prediction of potential bioaccumulation or toxicity. nih.gov

Predicting Molecular Properties : Quantum mechanical methods like Density Functional Theory (DFT) can predict the structural, electronic, and optical properties of novel derivatives. indexcopernicus.com This allows researchers to screen candidates for specific applications, such as optoelectronics, by calculating their stability, dipole moments, and absorption spectra in silico. indexcopernicus.com

Mechanism and Catalyst Design : Computational studies can elucidate complex reaction mechanisms, helping chemists understand how catalysts function. This knowledge is crucial for designing new and improved catalytic systems for the synthesis and functionalization of this compound, leading to more efficient and selective chemical transformations. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 2,4,5-trifluorobenzoylacetate?

The synthesis typically involves a two-step process:

Acyl chloride formation : 2,4,5-Trifluorobenzoic acid reacts with thionyl chloride (SOCl₂) in toluene/DMF at 60±5°C to form the corresponding benzoyl chloride .

Condensation : The benzoyl chloride is reacted with ethyl malonate potassium salt in the presence of MgCl₂ and triethylamine (Et₃N) in tetrahydrofuran (THF)/toluene, followed by acidification with HCl to yield the final product .

Key parameters include solvent choice (THF enhances reactivity), temperature control, and stoichiometric ratios to minimize side reactions.

Q. What analytical methods are used to characterize this compound?

- NMR Spectroscopy : To confirm the structure via proton environments (e.g., fluorinated aromatic protons, ester groups) .

- HPLC/MS : For purity assessment (≥97% purity is typical) and molecular weight verification (C₁₁H₉F₃O₃, MW 246.18) .

- Melting Point Analysis : 66–68°C, used to verify crystallinity and purity .

Q. What is the primary application of this compound in pharmaceutical research?

It serves as a critical intermediate in synthesizing Delafloxacin , a broad-spectrum fluoroquinolone antibiotic. The trifluorinated aromatic core enhances bacterial target binding and metabolic stability .

Advanced Research Questions

Q. How can reaction yield be optimized during synthesis?

- Solvent Optimization : THF improves solubility of intermediates, while toluene facilitates azeotropic drying .

- Catalyst Screening : Et₃N acts as a base to deprotonate intermediates, but alternative bases (e.g., DBU) may enhance condensation efficiency .

- Temperature Control : Maintaining 60±5°C during acyl chloride formation prevents decomposition .

Post-reaction workup (e.g., fractional distillation or column chromatography) can further isolate high-purity product .

Q. How should researchers address contradictions in spectral data?

- Unexpected NMR Peaks : May arise from residual solvents (e.g., THF) or byproducts (e.g., unreacted malonate). Compare with reference spectra in literature .

- HPLC Purity Discrepancies : Use gradient elution methods to separate co-eluting impurities. Adjust mobile phase pH to resolve acidic/basic contaminants .

Q. What are the stability considerations for this compound under varying conditions?

- Thermal Stability : Decomposes above 283°C (boiling point), but short-term heating (<100°C) in inert atmospheres is tolerated .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous basic conditions. Store anhydrously at 0–6°C to prolong shelf life .

- Light Sensitivity : Fluorinated aromatics may degrade under UV light; use amber glassware for storage .

Q. How do fluorine substituents influence regioselectivity in subsequent reactions?

The 2,4,5-trifluoro substitution directs electrophilic attacks to the para position (relative to fluorine’s electron-withdrawing effect). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.